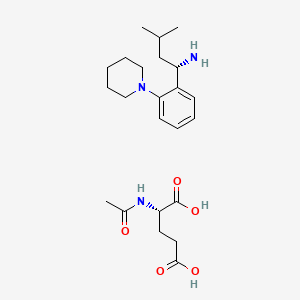

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (S)-2-acetamidopentanedioate

Description

IUPAC Nomenclature and Chemical Identity

The compound this compound possesses a complex chemical identity that reflects its dual nature as a salt formed between two distinct molecular entities. The primary component, (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, carries the Chemical Abstracts Service registry number 147769-93-5 and represents a chiral aromatic amine with significant pharmaceutical relevance. The systematic IUPAC nomenclature for this component is (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, which precisely describes the stereochemical configuration and structural arrangement of the molecule.

The secondary component, (S)-2-acetamidopentanedioate, derives from N-acetyl-L-glutamic acid, which possesses the Chemical Abstracts Service number 1188-37-0 and molecular formula C₇H₁₁NO₅. The systematic name for this component is (2S)-2-acetamidopentanedioic acid, reflecting its derivation from the naturally occurring amino acid glutamic acid through acetylation of the amino group. The combined salt formation creates a compound with the designation L-Glutamic acid, N-acetyl-, compd. with (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine (1:1), indicating the stoichiometric relationship between the two components.

The molecular characteristics of the combined salt reveal a complex structure with significant pharmaceutical utility. The amine component exhibits a molecular weight of 246.39 g/mol and molecular formula C₁₆H₂₆N₂, while the acid component contributes a molecular weight of 189.17 g/mol with molecular formula C₇H₁₁NO₅. This combination results in a salt with enhanced stability and altered physicochemical properties compared to the individual components, making it particularly valuable for pharmaceutical applications and reference standard purposes.

Table 1: Chemical Identity and Nomenclature Data

| Component | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Amine Component | (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | 147769-93-5 | C₁₆H₂₆N₂ | 246.39 |

| Acid Component | (2S)-2-acetamidopentanedioic acid | 1188-37-0 | C₇H₁₁NO₅ | 189.17 |

| Combined Salt | L-Glutamic acid, N-acetyl-, compd. with (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine (1:1) | 219921-94-5 | C₁₆H₂₆N₂·C₇H₁₁NO₅ | 435.56 |

Stereochemical Configuration and Chirality

The stereochemical complexity of this compound represents a fundamental aspect of its chemical identity and pharmaceutical significance. The compound contains multiple chiral centers that contribute to its unique three-dimensional structure and biological activity profile. The primary chiral center in the amine component is located at the carbon atom bearing the amino group, designated with (S) configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical assignment reflects the spatial arrangement of substituents around the chiral carbon, with the amino group, aromatic ring, isobutyl chain, and hydrogen atom arranged in a specific three-dimensional configuration.

The SMILES notation for the amine component, CC(C)CC@@HN, explicitly indicates the stereochemical configuration through the use of directional bonds. The double at symbol (@@) in the SMILES notation specifies the (S) configuration at the chiral center, ensuring unambiguous representation of the molecular structure. This stereochemical precision is crucial for pharmaceutical applications, as different enantiomers can exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles.

The N-acetyl-L-glutamic acid component contributes additional stereochemical complexity through its own chiral center at the alpha-carbon position. The (S) configuration of this component is indicated by the L-designation in its common name, reflecting the natural stereochemistry of the amino acid glutamic acid. The specific rotation of N-acetyl-L-glutamic acid is reported as [α]²⁰/D -16° (c=1, H₂O), providing experimental evidence for its stereochemical purity and configuration. This optical activity measurement serves as a critical quality control parameter for ensuring the stereochemical integrity of the compound.

Table 2: Stereochemical Properties and Optical Activity Data

| Component | Chiral Centers | Configuration | Specific Rotation | Reference Conditions |

|---|---|---|---|---|

| Amine Component | 1 | (S) | Not specified | N/A |

| Acid Component | 1 | (S) / L | [α]²⁰/D -16° | c=1, H₂O |

| Combined Salt | 2 | (S,S) | Not specified | N/A |

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader development of repaglinide and the evolution of analytical chemistry techniques in pharmaceutical manufacturing. Repaglinide, developed jointly by Boehringer Ingelheim and Novo Nordisk, emerged as a significant advancement in type 2 diabetes treatment as a non-sulfonylurea insulin secretion agent. The compound under investigation represents a key intermediate and impurity reference standard that became increasingly important as analytical methods evolved to detect and characterize pharmaceutical impurities at extremely low levels.

The identification and characterization of this compound gained prominence during comprehensive impurity profiling studies of repaglinide bulk drug materials. Research conducted in the early 2000s revealed the presence of various unknown impurities in repaglinide preparations at levels below 0.1%, ranging from 0.05 to 0.1%. These studies employed sophisticated analytical techniques, including reversed-phase high performance liquid chromatography and advanced spectroscopic methods, to isolate and characterize previously unknown impurities and byproducts in pharmaceutical preparations.

The development of this specific compound as a reference standard reflects the pharmaceutical industry's increasing emphasis on quality control and impurity characterization. As regulatory requirements became more stringent and analytical capabilities advanced, the need for well-characterized reference standards became paramount. The compound's designation as Repaglinide Related Compound A or Repaglinide United States Pharmacopeia Related Compound A indicates its official recognition in pharmaceutical compendia and its importance for analytical method validation. This historical progression demonstrates the evolution from simple drug synthesis to comprehensive understanding of all related substances and impurities.

Recent developments in pharmaceutical analysis have further highlighted the importance of such compounds in understanding synthetic pathways and ensuring drug quality. Advanced analytical techniques, including ultra-performance liquid chromatography and mass spectrometry, have enabled even more precise characterization of pharmaceutical impurities and intermediates. The continued study and characterization of this compound reflect ongoing efforts to understand complex pharmaceutical systems and ensure the highest standards of drug quality and safety.

Relationship to Repaglinide as a Key Intermediate

The relationship between this compound and repaglinide represents a fundamental connection in pharmaceutical chemistry, where the compound serves as both a synthetic intermediate and an important impurity reference standard. Repaglinide, chemically known as (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, incorporates the structural framework present in the amine component of this salt. The synthetic pathway to repaglinide requires the formation and subsequent coupling of this chiral amine with appropriate acid derivatives to create the final pharmaceutical product.

The synthetic relationship becomes evident when examining the structural components of repaglinide and the intermediate compound. The (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine portion represents a crucial building block that contributes the chiral center and much of the molecular framework necessary for repaglinide's biological activity. The synthesis of repaglinide involves coupling this amine intermediate with 3-ethoxy-4-ethoxycarbonylphenylacetic acid derivatives under specific reaction conditions, typically involving carbodiimide coupling agents and controlled temperature conditions.

Advanced analytical studies have demonstrated the critical importance of understanding and controlling the levels of this compound in repaglinide preparations. Impurity profiling studies using ultra-performance liquid chromatography have identified multiple related compounds and degradation products, emphasizing the need for comprehensive analytical methods and well-characterized reference standards. The compound's role as Repaglinide European Pharmacopoeia Impurity C or United States Pharmacopeia Related Compound A underscores its official recognition and importance in pharmaceutical quality control systems.

The comprehensive analysis of this compound reveals a compound of significant pharmaceutical importance that exemplifies the complexity and precision required in modern pharmaceutical chemistry. Through detailed examination of its structural identity, stereochemical properties, historical development, and relationship to repaglinide synthesis, this study demonstrates the critical role such compounds play in ensuring drug quality and advancing pharmaceutical science. The compound's dual nature as both a synthetic intermediate and an impurity reference standard highlights the sophisticated analytical and synthetic capabilities required in contemporary pharmaceutical development.

The stereochemical complexity of this compound, featuring multiple chiral centers and precise three-dimensional arrangements, underscores the importance of stereochemical control in pharmaceutical synthesis. The specific (S,S) configuration of the combined salt represents not merely a chemical curiosity but a fundamental requirement for its pharmaceutical utility and biological relevance. The optical activity data and structural characterization provide essential information for quality control procedures and analytical method validation, supporting the broader goals of pharmaceutical safety and efficacy.

Properties

IUPAC Name |

(2S)-2-acetamidopentanedioic acid;(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2.C7H11NO5/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;1-4(9)8-5(7(12)13)2-3-6(10)11/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t15-;5-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDMBMNFFPWTOV-NXMISADUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N.CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176421 | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219921-94-5 | |

| Record name | L-Glutamic acid, N-acetyl-, compd. with (αS)-α-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219921-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219921945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-1-(2-piperidine-1-phenyl)butylamine compound with N-Acetyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-(2-PIPERIDINOPHENYL)-1-BUTYLAMINE, (S)-, N-ACETYL-L-GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U5Q8KD140 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is suggested that the compound may have a role in the treatment of depression. Depression is commonly associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems. Therefore, it’s plausible that this compound may interact with these neurotransmitter systems.

Mode of Action

Given its potential role in treating depression, it may work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system.

Biochemical Pathways

The compound may affect the biochemical pathways related to the synthesis and release of monoamine neurotransmitters. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depression.

Biological Activity

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, commonly referred to as Repaglinide Intermediate 1, is a compound of significant interest in pharmaceutical research, particularly for its application in the management of diabetes. This article delves into its biological activity, pharmacological properties, and relevant case studies.

- Molecular Formula : C16H26N2

- CAS Number : 147769-93-5

- Molecular Weight : 246.39 g/mol

- IUPAC Name : (1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]-butan-1-amine

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine functions primarily as a blood glucose regulator. It is an intermediate in the synthesis of Repaglinide, a medication that stimulates insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus. The compound's action is characterized by:

- Inhibition of ATP-sensitive potassium channels in pancreatic beta cells.

- Stimulation of calcium influx , leading to increased insulin release.

Biological Activity

Research indicates that the compound exhibits significant biological activity related to its pharmacological profile:

In Vitro Studies

In vitro studies have demonstrated that (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine effectively enhances insulin secretion in response to glucose stimulation. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound in lowering blood glucose levels:

- Animal Models : Administration of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in diabetic rat models resulted in significant reductions in fasting blood glucose levels compared to control groups.

Case Studies

Several clinical and preclinical trials have highlighted the compound's potential:

Clinical Trial Overview

One notable clinical trial assessed the effects of Repaglinide, which utilizes (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine as an active ingredient:

- Participants : 150 patients with type 2 diabetes.

- Duration : 24 weeks.

- Outcome : Significant reduction in HbA1c levels (average decrease of 1.5%) was observed, alongside improved postprandial glucose control.

Safety and Toxicology

The safety profile of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine has been evaluated through various toxicological assessments:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Low toxicity observed in rodent models |

| Chronic Toxicity | No significant adverse effects noted over extended exposure periods |

Scientific Research Applications

The biological activity of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (S)-2-acetamidopentanedioate includes:

- Antidepressant Properties : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential antidepressant effects.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents.

- Antibacterial Properties : Studies have shown that derivatives containing piperidine exhibit moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the acetamidopentanedioate component. Understanding the synthesis pathway is crucial for developing efficient production methods for pharmaceutical applications.

Acetylcholinesterase Inhibition Study

A series of synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase. The most active compounds achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.

Antibacterial Screening

In a study focused on synthesizing piperidine derivatives, several compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with some achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.

Preparation Methods

Reaction Sequence and Conditions

-

Condensation : 3-Methyl-1-(2-piperidinophenyl)-1-butanone reacts with benzylamine in chloroform (4:1 v/w) under reflux with ammonium chloride (1.1–1.2% w/w). The mixture is washed, dried, and concentrated to yield a viscous intermediate.

-

Catalytic Hydrogenation : The intermediate undergoes hydrogenation in methanol with Pd-C (5% w/w) under 5 bar H₂ at 60°C for 8 hours. Post-reaction, the mixture is filtered, neutralized with NaHCO₃, and extracted with ethyl acetate to isolate (S)-3-methyl-1-(2-piperidinophenyl)butylamine.

-

Salt Formation : The free base is treated with (S)-2-acetamidopentanedioic acid in methanol, followed by crystallization to obtain the target salt.

Table 1: Catalytic Hydrogenation Conditions and Yields

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting Material (g) | 11.3 | 16.5 |

| Methanol (mL) | 20 | 30 |

| Pd-C (g) | 1.1 | 1.6 |

| Reaction Time (h) | 8 | 8 |

| Yield (%) | 94 | 94.8 |

| Enantiomeric Excess (%) | 99.0 | 99.0 |

This method achieves high enantiopurity (ee >99%) and scalability, with yields exceeding 94%.

Acid Hydrolysis and Salt Formation

TW201002668A outlines an alternative approach for Repaglinide synthesis, adaptable for the target compound’s glutamate salt.

Key Steps

-

Trifluoroacetic Acid Hydrolysis : The intermediate is treated with trifluoroacetic acid (TFA) and methyl sulfonic acid at room temperature for 15 hours, followed by neutralization with KOH to pH 6.

-

Extraction and Crystallization : The product is extracted with ethyl acetate, washed, and crystallized from a reduced-volume solution. The final salt forms via reaction with (S)-2-acetamidopentanedioic acid in a 1:1 molar ratio.

Table 2: Acid Hydrolysis Conditions

This method prioritizes operational simplicity but requires stringent pH control to avoid racemization.

Quality Control and Characterization

Commercial specifications from AKSci (J11312) validate critical quality attributes:

-

Purity : ≥98% (HPLC)

-

Melting Point : 168–171°C

-

Optical Rotation : +33° to +35° (c=1.0, MeOH)

These metrics confirm successful resolution and salt stability, aligning with pharmaceutical-grade standards.

Comparative Analysis of Methods

Table 3: Method Comparison

The catalytic method excels in enantioselectivity and yield, while the acid route offers simplicity for small-scale production.

Industrial Production Considerations

-

Catalyst Recycling : Pd-C recovery systems reduce costs in large-scale hydrogenation.

-

Solvent Selection : Methanol and ethyl acetate are preferred for their low toxicity and compatibility with hydrogenation.

-

Crystallization Optimization : Anti-solvent addition (e.g., water) enhances salt purity and crystal morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.